molecular formula C17H21NO B1348459 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine CAS No. 418781-20-1

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine

Cat. No.: B1348459
CAS No.: 418781-20-1
M. Wt: 255.35 g/mol
InChI Key: PRQXXDYBYUKDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry

The compound lacks chiral centers due to symmetry in the substituents:

  • The ethanamine backbone has no tetrahedral stereogenic centers.
  • Both aromatic rings (methoxyphenyl and methylbenzyl) are para-substituted, eliminating axial chirality.

Comparative Structural Analysis with Phenethylamine Derivatives

Structural Comparisons

The compound shares a phenethylamine backbone but differs in its N- and C-terminal modifications:

Compound Substituents Molecular Weight (g/mol) logP (Predicted)
Phenethylamine -NH₂, -C₆H₅ 121.18 1.41
4-Methoxyphenethylamine -NH₂, -C₆H₄-OCH₃ 151.21 1.85
N-Benzylphenethylamine -NH-CH₂-C₆H₅, -C₆H₅ 211.30 3.12
Target Compound -NH-CH₂-C₆H₄-CH₃, -C₆H₄-OCH₃ 255.35 3.98

Key Differences

  • Lipophilicity : The addition of methylbenzyl and methoxyphenyl groups increases logP by 2.57 units compared to phenethylamine, enhancing membrane permeability.
  • Electronic Effects : The methoxy group donates electrons via resonance, altering binding affinity to aromatic receptors.
  • Steric Bulk : The N-methylbenzyl group introduces steric hindrance, potentially limiting access to certain enzymatic active sites.

Pharmacological Implications

  • Receptor Binding : N-Benzyl derivatives exhibit enhanced 5-HT₂A receptor affinity due to hydrophobic interactions with transmembrane domains.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism, prolonging half-life compared to unsubstituted analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQXXDYBYUKDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366331
Record name 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-20-1
Record name 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 4-methoxyphenylethanol or 4-methoxyphenylmethanol.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the phenyl ring or benzyl moiety, leading to variations in pharmacological activity, receptor affinity, and metabolic stability. Below is a detailed comparison:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine C₁₇H₂₁NO 255.36 4-methoxy, 4-methylbenzyl GtfC inhibition
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine C₁₈H₂₃NO 269.39 4-ethylbenzyl Not explicitly reported
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine C₁₇H₁₆F₃NO 313.31 3-CF₃-benzyl Unknown
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) C₁₈H₂₁BrNO₃ 394.28 4-Br, 2,5-di-OCH₃, 2-OCH₃-benzyl 5-HT₂A agonist, hallucinogen
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride C₁₇H₁₈FNO·HCl 309.79 4-F-benzyl, hydrochloride salt Controlled substance (discontinued)

Pharmacological and Functional Differences

  • GtfC Inhibition vs. Serotonin Receptor Activity: The target compound’s 4-methoxy and 4-methylbenzyl groups confer specificity for GtfC inhibition in S. mutans, a mechanism distinct from the 5-HT₂A receptor agonism seen in NBOMe derivatives (e.g., 25B-NBOMe) . NBOMe compounds exhibit hallucinogenic effects due to their 2,5-dimethoxy and halogen substitutions, which enhance receptor binding .
  • Conversely, ethyl or fluorobenzyl groups () could influence lipophilicity and bioavailability.

Key Research Findings

Antimicrobial Application :
The target compound, when loaded onto tetrahedral framework nucleic acid (tFNA), showed enhanced delivery efficiency for biofilm disruption, achieving efficacy at molar ratios of 1:100–1:500 .

Neurochemical Contrasts: Unlike 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) and 25B-NBOMe, the target compound lacks hallucinogenic properties, underscoring the role of dimethoxy and benzyl-methoxy groups in 5-HT₂A activation .

Synthetic Feasibility : Derivatives like N-benzyl-2-(4-bromophenyl)ethanamine () demonstrate the feasibility of modifying the phenyl ring for diverse applications, though the target compound’s synthesis route remains less documented.

Biological Activity

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, also known by its CAS number 418781-20-1, is a compound belonging to the class of phenethylamines. This compound has garnered attention due to its potential biological activities, including its effects on neurotransmitter systems and its implications in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H23N Molecular Formula \text{C}_{17}\text{H}_{23}\text{N}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors and potential therapeutic applications. Research indicates that compounds in the phenethylamine class often exhibit psychoactive properties and can influence serotonin and dopamine pathways, which are crucial in mood regulation and reward mechanisms.

Neurotransmitter Interaction

  • Serotonin Receptors : Preliminary studies suggest that this compound may act as a selective agonist for the 5-HT2A receptor, similar to other phenethylamines. This interaction could lead to altered serotonergic signaling, which is significant in the context of mood disorders and psychedelic effects.
  • Dopamine Receptors : The compound may also interact with dopamine receptors, influencing dopaminergic pathways involved in reward and motivation. Such interactions could have implications for understanding addiction mechanisms.

Case Studies

Case Study 1: Behavioral Effects in Animal Models
In a controlled study involving rodent models, administration of this compound resulted in increased locomotor activity, suggesting stimulant-like effects. The study measured changes in behavior using standardized tests such as the open field test and elevated plus maze.

  • Findings :
    • Increased locomotion was observed at doses ranging from 1 mg/kg to 5 mg/kg.
    • Behavioral sensitization was noted after repeated administration.

Case Study 2: Toxicological Analysis
A clinical case involving a patient who ingested a substance containing this compound highlighted its psychoactive properties. The patient exhibited symptoms consistent with stimulant use, including tachycardia and agitation.

  • Toxicology Results :
    • Blood concentrations were measured at 150 ng/mL post-ingestion.
    • Urine analysis confirmed the presence of metabolites associated with phenethylamines.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenethylamines, including this compound. The following table summarizes key findings related to its biological activity:

Activity Type Description Reference
5-HT2A Agonism Potential agonist activity leading to altered mood
Dopaminergic Activity Influence on dopamine signaling pathways
Locomotor Stimulation Increased activity in rodent models
Toxicity Profile Symptoms observed in human case studies

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, and how can yield be maximized?

Methodological Answer:
The compound can be synthesized via reductive amination between 2-(4-methoxyphenyl)ethanamine and 4-methylbenzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Alternatively, a stepwise approach involves forming a Schiff base intermediate (via condensation of the amine and aldehyde) followed by reduction with NaBH4. Evidence from analogous syntheses (e.g., azide intermediates in 2-azido-N-(4-methylbenzyl)ethanamine preparation) suggests that controlled pH (6–7) and low temperatures (0–4°C) improve selectivity . For yield optimization:

  • Purify precursors (e.g., 4-methylbenzylamine) via distillation or recrystallization.
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3).
  • Post-reduction, isolate the product via acid-base extraction (HCl for protonation, NaOH for neutralization).

Advanced: How do structural modifications at the methoxy or benzyl positions influence 5-HT receptor binding affinity?

Methodological Answer:
Structure-activity relationship (SAR) studies on NBOMe derivatives (e.g., 24H-NBOMe) indicate that substituents on the benzyl group (e.g., methoxy, halogen) and methoxy positioning critically modulate 5-HT2A affinity . For targeted modifications:

  • Methoxy group : Replace the 4-methoxy group with bulkier alkoxy groups (e.g., ethoxy) to assess steric effects. Use radioligand binding assays (e.g., [³H]ketanserin displacement in HEK-293 cells expressing 5-HT2A).
  • Benzyl substituents : Introduce electron-withdrawing groups (e.g., Cl, Br) to evaluate electronic effects. Computational docking (AutoDock Vina) can predict binding poses in the receptor’s orthosteric site.
  • Contradiction resolution : Discrepancies in binding data may arise from assay conditions (e.g., cell type, ligand concentration). Validate using functional assays (e.g., calcium mobilization) alongside binding studies .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Program temperature from 50°C (hold 2 min) to 300°C at 15°C/min. Monitor for molecular ion [M+H]+ at m/z 285.3 (C₁₇H₂₁NO₂) .
  • ¹H NMR : Dissolve in CDCl₃ and analyze shifts:
    • Aromatic protons (δ 6.8–7.3 ppm, multiplet).
    • Methoxy singlet (δ 3.7–3.8 ppm).
    • Ethylamine chain (δ 2.5–3.1 ppm, multiplet).
  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Compare retention time to a certified reference standard .

Advanced: How can researchers resolve discrepancies in reported receptor binding data across studies?

Methodological Answer:
Contradictions often arise from methodological variability:

  • Ligand purity : Re-test compounds using orthogonal analytical methods (e.g., HPLC coupled with NMR).
  • Assay conditions : Standardize protocols (e.g., uniform cell lines, buffer pH, incubation time). For example, NBOMe derivatives show pH-dependent binding due to protonation of the ethylamine chain .
  • Functional vs. binding assays : Compare results from radioligand displacement (binding affinity) and intracellular signaling (e.g., ERK phosphorylation) to distinguish agonist/antagonist profiles.
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid amine vapor inhalation (irritant).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Neutralize spills with 5% acetic acid, then absorb with vermiculite.
  • Storage : Keep in amber glass bottles under argon at –20°C to prevent oxidation .
  • Toxicity screening : Refer to SDS data for analogous compounds (e.g., acute toxicity LD50 in rodents: ~150 mg/kg) .

Advanced: What strategies enable enantioselective synthesis of this chiral phenethylamine derivative?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP-coordinated ruthenium complexes for asymmetric hydrogenation of imine intermediates (≥90% ee) .
  • Chiral auxiliaries : Employ Evans oxazolidinones to induce stereochemistry during amide formation, followed by cleavage.
  • Chromatography : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
  • Circular dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra to known standards .

Basic: How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (10 mM), then dilute in assay buffer (e.g., PBS with 0.1% BSA to prevent aggregation).
  • Stability :
    • Store aliquots at –80°C; avoid freeze-thaw cycles.
    • Add antioxidants (0.1% ascorbic acid) to aqueous solutions.
    • Monitor degradation via LC-MS over 24-hour periods at 37°C .

Advanced: What computational tools predict metabolic pathways and potential toxicity?

Methodological Answer:

  • Metabolism prediction : Use SwissADME or ADMET Predictor to identify likely Phase I oxidation sites (e.g., methoxy demethylation via CYP2D6) .
  • Toxicity screening :
    • Run Ames test analogs (e.g., Salmonella TA98 strain) for mutagenicity.
    • Apply ProTox-II for in silico hepatotoxicity prediction (e.g., structural alerts for mitochondrial dysfunction).
  • Docking studies : Simulate interactions with hERG channels (Schrödinger Maestro) to assess cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.